N-(3,4-Difluorophenyl)-N-(methylsulfonyl)alanine
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Overview
Description
N-(3,4-Difluorophenyl)-N-(methylsulfonyl)alanine is an organic compound characterized by the presence of a difluorophenyl group and a methylsulfonyl group attached to an alanine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Difluorophenyl)-N-(methylsulfonyl)alanine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,4-difluoroaniline and alanine.
Formation of Intermediate: The 3,4-difluoroaniline is reacted with a sulfonyl chloride (such as methylsulfonyl chloride) in the presence of a base (e.g., triethylamine) to form the intermediate N-(3,4-difluorophenyl)-N-(methylsulfonyl)amine.
Coupling Reaction: The intermediate is then coupled with alanine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like HOBt (1-hydroxybenzotriazole) to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the sulfonylation and coupling reactions.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Difluorophenyl)-N-(methylsulfonyl)alanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(3,4-Difluorophenyl)-N-(methylsulfonyl)alanine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3,4-Difluorophenyl)-N-(methylsulfonyl)alanine involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in biological pathways.
Pathways Involved: It can modulate pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-Difluorophenyl)-N-(methylsulfonyl)glycine
- N-(3,4-Difluorophenyl)-N-(methylsulfonyl)valine
- N-(3,4-Difluorophenyl)-N-(methylsulfonyl)leucine
Uniqueness
N-(3,4-Difluorophenyl)-N-(methylsulfonyl)alanine is unique due to its specific combination of a difluorophenyl group and a methylsulfonyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-(3,4-difluoro-N-methylsulfonylanilino)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO4S/c1-6(10(14)15)13(18(2,16)17)7-3-4-8(11)9(12)5-7/h3-6H,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPGQUTRHNBEKSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(C1=CC(=C(C=C1)F)F)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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